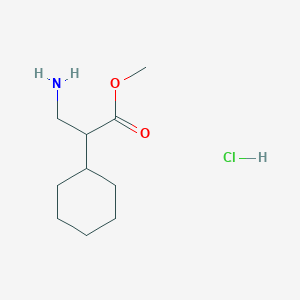

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride

Description

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride is an organic compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 3-amino-2-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZKYYARWFQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044712-59-4 | |

| Record name | Cyclohexaneacetic acid, α-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044712-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-2-cyclohexylpropanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Potential Therapeutic Applications

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride is being investigated for its potential role as a pharmaceutical intermediate. Its structural characteristics suggest that it could be useful in synthesizing compounds that target specific biological pathways. For instance, derivatives of this compound may exhibit activity against certain enzymes or receptors involved in disease processes.

1.2 Case Studies

Several studies have explored the efficacy of analogs derived from this compound in treating conditions such as pain and inflammation. For example, research indicates that modifications to the cyclohexyl moiety can enhance binding affinity to opioid receptors, leading to improved analgesic properties .

Organic Synthesis

2.1 Synthetic Routes

The compound serves as a versatile building block in organic synthesis. Its amino and ester functional groups allow for various chemical transformations, including:

- Alkylation: The amino group can undergo alkylation reactions to form more complex amines.

- Esterification: The carboxylic acid component can be transformed into various esters, which are valuable in fragrance and flavor industries.

2.2 Applications in Synthesis

In synthetic organic chemistry, this compound is utilized to create complex molecules through multi-step synthesis processes. Its ability to act as a chiral auxiliary enhances its utility in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Materials Science

3.1 Biocompatibility and Biomaterials

Research indicates that this compound exhibits favorable biocompatibility profiles, making it suitable for applications in biomaterials. Its incorporation into polymer matrices can improve mechanical properties and bioactivity, which is essential for developing scaffolds in tissue engineering .

3.2 Nanotechnology Applications

The compound has potential applications in nanotechnology, particularly in the development of drug delivery systems. Its chemical structure allows for modification that can enhance the solubility and bioavailability of therapeutic agents when encapsulated within nanoparticles .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-cyclohexylpropanoate hydrochloride

- Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride

- Methyl 3-amino-2-cyclohexylbutanoate hydrochloride

Uniqueness

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Biological Activity

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is known for its diverse interactions within biological systems, including effects on various signaling pathways, immunological responses, and potential therapeutic applications against infections and cancers.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C₁₀H₁₉ClNO₂ |

| Molecular Weight | 221.73 g/mol |

| IUPAC Name | Methyl 3-amino-2-cyclohexylpropanoate; hydrochloride |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Safety Information

| Signal Word | Warning |

|---|---|

| Hazard Statements | H315-H319-H335 |

| Precautionary Statements | P261-P264-P271-P280... |

Biological Activity Overview

This compound exhibits a range of biological activities, making it a subject of interest in various research studies. Its mechanisms of action include:

- Anti-infection Activity : This compound has shown potential against various pathogens, including bacteria and viruses. It has been noted for its efficacy against HIV, influenza virus, and several bacterial strains .

- Cellular Mechanisms : The compound influences several cellular processes such as apoptosis, autophagy, and cell cycle regulation. It interacts with key pathways including PI3K/Akt/mTOR and NF-κB signaling pathways .

- Neuronal Signaling : this compound also affects neuronal signaling pathways, indicating potential applications in neuropharmacology .

Antiviral and Antibacterial Activities

Recent studies have highlighted the compound's effectiveness against a variety of viruses and bacteria:

- Antiviral Efficacy : In vitro studies have demonstrated that this compound exhibits antiviral properties against HIV and influenza virus, suggesting its potential as a therapeutic agent in viral infections .

- Bacterial Inhibition : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. This opens avenues for its use in antibiotic development .

Case Studies

- Cancer Therapy Exploration : A study investigated the cytotoxic effects of related compounds on cancer cells. Results indicated that derivatives of this compound could induce apoptosis in cancer cell lines, supporting further research into its anticancer potential .

- Neuropharmacological Effects : Another case study focused on the impact of the compound on neuronal cell lines, revealing modulation of neurotransmitter receptors which could lead to new treatments for neurological disorders .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- GPCRs (G Protein-Coupled Receptors) : The compound shows affinity for several GPCRs involved in neurotransmission and immune responses .

- Enzymatic Interactions : It acts on metabolic enzymes and proteases, influencing metabolic pathways crucial for cellular homeostasis .

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Antiviral | Effective against HIV, influenza virus |

| Antibacterial | Inhibits growth of various bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Neuronal Modulation | Affects neurotransmitter receptor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.